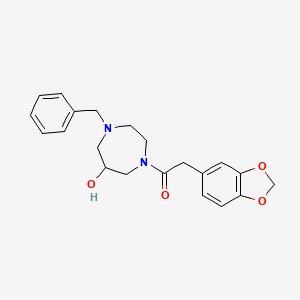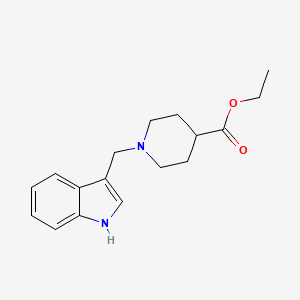![molecular formula C23H29N3O3 B5639040 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide](/img/structure/B5639040.png)
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide, also known as BPP-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been found to have significant activity in both in vitro and in vivo models.
作用機序
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide exerts its biological effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine signaling and improved neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on both biochemical and physiological processes. In terms of biochemical effects, this compound has been found to inhibit the uptake of dopamine, norepinephrine, and serotonin. In terms of physiological effects, this compound has been found to have vasodilatory effects, which can potentially be used to treat hypertension.
実験室実験の利点と制限
The advantages of using 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide in lab experiments include its potent and selective inhibition of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various biological processes. However, the limitations of using this compound include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases. Another potential direction is to synthesize analogs of this compound with improved solubility and stability, which can potentially enhance its usefulness as a research tool. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify other potential targets for this compound.
合成法
The synthesis of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide involves the condensation of 4-aminophenylacetic acid with benzyl isocyanate to form the intermediate benzyl carbamate. The benzyl carbamate is then reacted with 1-bromopentane to form the corresponding N-propyl derivative. Finally, the N-propyl derivative is reacted with piperidine-1-carboxylic acid to form this compound.
科学的研究の応用
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases. In neuroscience, this compound has been found to be a potent and selective inhibitor of the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have potential therapeutic applications in cancer by inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular diseases, this compound has been found to have vasodilatory effects and can potentially be used to treat hypertension.
特性
IUPAC Name |
4-[3-(benzylcarbamoyl)phenoxy]-N-propylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-13-24-23(28)26-14-11-20(12-15-26)29-21-10-6-9-19(16-21)22(27)25-17-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIGQUMDDYXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638969.png)
![1-[4-(phenylsulfonyl)phenyl]-1H-imidazole](/img/structure/B5638980.png)
![5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5638988.png)
![methyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5638997.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5639003.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5639018.png)

![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)


![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)